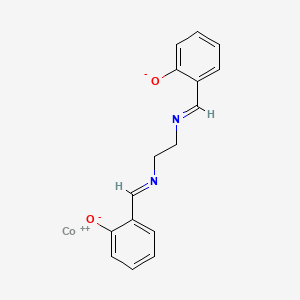
萨可明
描述
Salcomine is a coordination complex derived from the salen ligand and cobalt . The complex, which is planar, and a variety of its derivatives are carriers for O2 as well as oxidation catalysts . It appears as a solid complex between the cobalt (II) ion and the condensation product of salicylaldehyde and ethylenediamine .
Synthesis Analysis
Salcomine can be synthesized from cobalt (II) acetate and salenH2 . In a video, it was shown that Salcomine can bind to oxygen in the air similarly to heme when activated .Molecular Structure Analysis
Salcomine has a molecular formula of C16H14CoN2O2 . It crystallizes as a dimer, where the cobalt centers achieve five-coordination via bridging phenolate ligands . A monomeric form crystallizes with chloroform in the lattice, featuring planar Co centers .Chemical Reactions Analysis
Salcomine is known to catalyze the oxidation of 2,6-disubstituted phenols by dioxygen . It is also used as a catalyst for various oxidation reactions in which it behaves as an oxygen carrier .Physical And Chemical Properties Analysis
Salcomine has a molecular weight of 325.23 g/mol . It appears as a solid complex and is insoluble in water but soluble in benzene, chloroform, and pyridine . It is stable and incompatible with strong acids and strong oxidizing agents .科学研究应用
Oxygen Storage and Transport
Salcomine is known for its ability to reversibly bind oxygen, which has led to intensive research on this and related complexes for the storage or transport of oxygen . Solvated derivatives of salcomine, such as the chloroformate or the DMF adduct, can bind 0.5 equivalent of O2 . This property makes it a potential candidate for applications in industries that require efficient oxygen storage and transport.
Oxidation Catalyst
Salcomine and its derivatives are known to act as oxidation catalysts . Specifically, Salcomine has been reported to catalyze the oxidation of 2,6-disubstituted phenols by dioxygen . This catalytic property can be utilized in various chemical reactions and industrial processes that require oxidation.
Anti-Influenza Virus Activity
A derivative of Salcomine, MZ7465, has been identified as a potent inhibitor of influenza virus propagation . It was found to decrease both viral protein and RNA synthesis in infected cells, suggesting that Salcomine and its derivatives could be potential candidates for the treatment of influenza virus infections .
Research and Laboratory Use
Salcomine is commercially available and is used in various scientific research and laboratory applications . Its unique properties make it a valuable compound in the field of coordination chemistry.
Lewis Acid and Reductant
Salcomine is both a Lewis acid and a reductant . This dual property can be exploited in various chemical reactions, particularly those involving electron transfer.
Coordination Complex
Salcomine is a coordination complex derived from the salen ligand and cobalt . The study of its structure and properties can contribute to the understanding of coordination chemistry, which has implications in various fields such as catalysis, materials science, and biochemistry.
安全和危害
未来方向
属性
IUPAC Name |
cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2.Co/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2;/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAQSKHBTMUERN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14CoN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065718 | |
| Record name | Salcomine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Salcomine appears as a solid complex between the cobalt(II) ion and the condensation product of salicylaldehyde and ethylenediamine. Such condensation products are called "Schiff's bases." Complexation with cobalt nullifies their basic properties. Used as a catalyst for various oxidation reactions in which it behaves as an oxygen carrier., Red solid; Absorbs oxygen form air; [HSDB] Dark brown powder; [MSDSonline] | |
| Record name | SALCOMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10012 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Salcomine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6988 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in benzene, chloroform, and pyridine | |
| Record name | Salcomine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6446 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Salcomin | |
Color/Form |
Red crystals from DMF, Dark brown powder | |
CAS RN |
14167-18-1 | |
| Record name | SALCOMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10012 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cobalt, [[2,2'-[1,2-ethanediylbis[(nitrilo-.kappa.N)methylidyne]]bis[phenolato-.kappa.O]](2-)]-, (SP-4-2)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Salcomine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (ethylenebis(nitrilomethylidyne)-2,2'-diphenolato)cobalt(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALCOMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2O9115YTK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Salcomine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6446 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Salcomine interact with its target in the context of human cytomegalovirus (HCMV) proteinase?
A1: Salcomine and its derivatives demonstrate potent and selective inhibition of HCMV proteinase activity. [] While the exact mechanism is not fully elucidated in the provided research, the phenyl moiety and the spacer length between the two amines in the Salcomine structure play crucial roles in this inhibition. [] This inhibition disrupts viral replication, suggesting HCMV proteinase as a potential therapeutic target. []
Q2: What is the molecular formula and weight of Salcomine?
A2: The molecular formula of Salcomine is C16H16N2O2Co, and its molecular weight is 343.28 g/mol.
Q3: Is there any spectroscopic data available for Salcomine?
A3: While the provided research doesn't delve into detailed spectroscopic characterization, it's important to note that techniques like UV-Vis, IR, and NMR spectroscopy are commonly employed for characterizing Salcomine and its derivatives.
Q4: How does Salcomine perform as an oxygen absorbent in controlled environments?
A4: Salcomine effectively controls oxygen content in closed environments. [] Optimal performance was observed at around 100 psi pressure and a circulating rate of 2 cubic feet per minute. [] Under these conditions, Salcomine's oxygen absorption capacity is approximately 1.3% by weight. []
Q5: What is the role of Salcomine in the oxidation of phenols?
A5: Salcomine acts as a homogeneous catalyst in the oxidation of phenols using molecular oxygen. [, , ] This reaction, typically carried out in chloroform or methanol at room temperature, primarily yields para-benzoquinones. [] The presence of a water-removing agent during the reaction, such as a molecular sieve or certain bases, can significantly extend the catalyst's lifespan. []
Q6: Are there any other catalytic applications of Salcomine?
A6: Beyond phenol oxidation, Salcomine and its derivatives catalyze other reactions. For instance, they facilitate the autoxidation of fatty acid esters. [, , , ] Additionally, they find use in the synthesis of natural products by enabling regioselective oxygenation at specific positions in complex molecules. []
Q7: Has computational chemistry been used to study Salcomine?
A7: While the provided research doesn't explicitly detail computational studies, it's worth noting that computational methods like density functional theory (DFT) can be employed to investigate Salcomine's electronic structure, oxygen binding properties, and catalytic mechanisms.
Q8: How do structural modifications of Salcomine impact its ability to inhibit HCMV proteinase?
A8: Research indicates that both the phenyl moiety and the spacer moiety (the distance between the two amines) significantly influence Salcomine's inhibitory activity against HCMV proteinase. [] This suggests that modifying these structural elements could be explored to optimize inhibitory potency and selectivity.
Q9: How does the structure of Salcomine relate to its oxygen-carrying ability?
A9: While not extensively discussed in the provided research, modifications to the Salcomine structure, such as changing the substituents on the aromatic rings or altering the bridge between the nitrogen atoms, can significantly impact its oxygen-carrying capacity and affinity. [, , ]
Q10: Is there information available regarding SHE regulations specific to Salcomine?
A10: The provided research doesn't explicitly address SHE regulations for Salcomine. It's crucial to consult relevant safety data sheets and regulatory guidelines for handling and using this compound responsibly.
Q11: What research tools are essential for studying Salcomine?
A11: A combination of experimental and computational tools is valuable for studying Salcomine. Standard laboratory equipment for synthesis, purification, and characterization, along with spectroscopic techniques (UV-Vis, IR, NMR), are essential. Access to computational resources and software for molecular modeling and simulation can further enhance research capabilities.
Q12: What are some historical milestones in the research of Salcomine?
A27: Early research on Salcomine focused on its ability to reversibly bind oxygen, mimicking the function of hemoglobin in biological systems. [, , ] Over time, investigations into its catalytic properties, particularly in oxidation reactions, gained prominence. [, , ] More recently, its potential as an antiviral agent, specifically targeting HCMV proteinase, has emerged as an area of interest. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3R)-7-bromo-3,6-dimethyl-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one](/img/structure/B1680663.png)
![[4-[(2S)-2-acetamido-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-2-amino-3-sulfooxybutanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] hydrogen sulfate](/img/structure/B1680665.png)
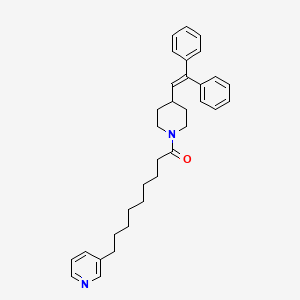
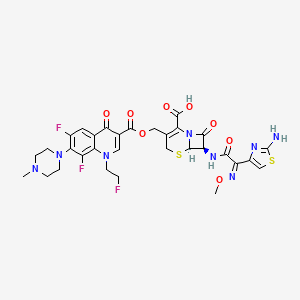
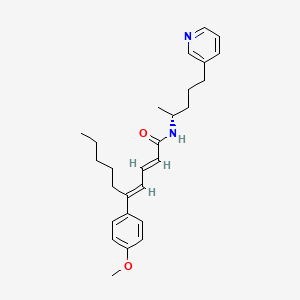
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680669.png)
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl)oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680671.png)
![(6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazin-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680674.png)



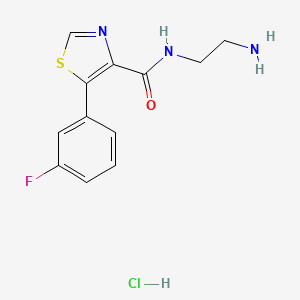
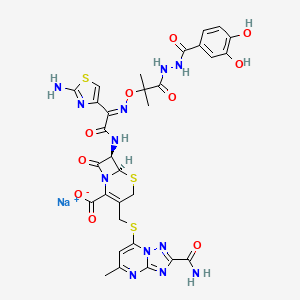
![4-[(E)-2-(7-heptoxy-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromen-6-yl)prop-1-enyl]benzoic acid](/img/structure/B1680685.png)